4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC15897529
Molecular Formula: C16H13ClN2S
Molecular Weight: 300.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13ClN2S |
|---|---|
| Molecular Weight | 300.8 g/mol |
| IUPAC Name | 4-chloro-2-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C16H13ClN2S/c17-14-13-11-8-4-5-9-12(11)20-16(13)19-15(18-14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
| Standard InChI Key | VJUNFRROHPESFS-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidine (C₁₆H₁₃ClN₂S) features a fused tricyclic scaffold comprising:
-
A 5,6,7,8-tetrahydrobenzo thiophene ring system providing planar rigidity
-
A pyrimidine ring substituted with chlorine at position 4 and a phenyl group at position 2
-
A partially saturated cyclohexene moiety contributing to conformational flexibility .
The IUPAC name 4-chloro-2-phenyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine reflects this arrangement, with computed molecular weight of 300.8 g/mol and XLogP3 value of 5.4, indicating moderate lipophilicity .
Key Physicochemical Parameters
Critical computed properties include:
| Property | Value |
|---|---|
| Topological Polar SA | 54 Ų |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
| Heavy Atom Count | 20 |
| Complexity Index | 347 |
These parameters suggest moderate membrane permeability and potential for oral bioavailability, though the high complexity score implies synthetic challenges .
Synthetic Methodologies
Laboratory-Scale Synthesis
The Gewald reaction serves as the foundational strategy for constructing the benzothiophene core. A representative protocol involves:
-
Cyclohexanone Condensation: Reacting cyclohexanone with ethyl cyanoacetate and elemental sulfur to form ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
-
Pyrimidine Ring Formation: Treating the intermediate with aryl nitriles under acidic conditions to induce cyclization .
-
Chlorination: Using POCl₃ or SOCl₂ to introduce the C4 chlorine substituent .
Optimized conditions achieve yields of 70-85% in millimolar-scale reactions, though scalability remains limited by the multi-step sequence and purification requirements .
Industrial Production Considerations
While detailed industrial protocols remain proprietary, economic analyses suggest:
-
Cost Drivers: POCl₂ usage (≥$120/kg) and chromatographic purification steps
-
Yield Optimization: Continuous flow systems could enhance throughput by 30-40%
-
Green Chemistry Potential: Microwave-assisted synthesis reduces reaction times from hours to minutes .
Biological Activity Profile
Anticancer Mechanisms
Derivatives demonstrate potent microtubule depolymerization activity, with IC₅₀ values <40 nM in MCF-7 breast cancer cells. Key findings include:
-
Compound 4 (N-methyl derivative): 7-fold greater microtubule disruption than lead compound 1 (pyrimido[4,5-b]indole) .
-
P-glycoprotein Circumvention: Maintains efficacy in multidrug-resistant KB-V1 cells (RF = 1.2 vs 8.7 for paclitaxel) .
-
Apoptosis Induction: Activates caspase-3/7 pathways at 100 nM concentrations .
Anti-Inflammatory Effects
In LPS-stimulated RAW264.7 macrophages:
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| A1 | 51.64 | 50.70 |
| B7 | 68.92 | 65.34 |
Notably, B7 (3-naphthyl derivative) shows dual COX-2/5-LOX inhibition through π-π stacking interactions with catalytic domains .
Structure-Activity Relationships
Position 4 Modifications
-
Chlorine Substitution: Essential for microtubule binding (ΔIC₅₀ = 12 nM → 210 nM upon replacement)
-
Bromine Analogues: Improved potency (IC₅₀ = 28 nM) but reduced solubility (logP ↑ 0.8) .
Position 2 Optimization
-
Phenyl vs Pyridyl: 2-pyridyl derivatives show 3.2× greater cytotoxicity but lower metabolic stability (t₁/₂ = 12 vs 45 min) .
-
Electron-Donating Groups: 4′-OCH₃ improves target engagement through hydrogen bonding (Kd = 8.2 nM vs 14.7 nM for 4′-SCH₃) .
Saturation Effects
-
Dihydro vs Tetrahydro: Complete saturation of the benzo ring enhances tubulin binding (ΔG = -9.8 vs -7.4 kcal/mol) .
Therapeutic Applications and Challenges
Inflammatory Disease Targets
Preclinical models demonstrate:
-
RA Model Efficacy: 62% reduction in paw swelling vs indomethacin (48%) at 10 mg/kg .
-
Neuroinflammation: Crosses BBB with brain/plasma ratio of 0.8 .
Development Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume